molecular formula C18H17NO5 B12896942 N-Benzyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide CAS No. 88258-55-3

N-Benzyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide

Cat. No.: B12896942
CAS No.: 88258-55-3
M. Wt: 327.3 g/mol
InChI Key: VIFNBBJMPRKOCZ-UHFFFAOYSA-N
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Description

N-Benzyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide is a compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through selective functionalization reactions.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

    Carboxamide Formation: The carboxamide group is formed by reacting the benzofuran derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as alkoxides and amines are used for substitution reactions.

Major Products

    Oxidation: Formation of benzofuran ketones or aldehydes.

    Reduction: Formation of benzofuran amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-Benzyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide
  • N-Ethyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide
  • 6-Hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid

Uniqueness

N-Benzyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

CAS No.

88258-55-3

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

N-benzyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide

InChI

InChI=1S/C18H17NO5/c1-22-15-12-8-9-24-16(12)17(23-2)14(20)13(15)18(21)19-10-11-6-4-3-5-7-11/h3-9,20H,10H2,1-2H3,(H,19,21)

InChI Key

VIFNBBJMPRKOCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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